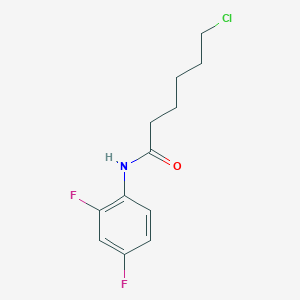

N1-(2,4-difluorophenyl)-6-chlorohexanamide

Description

Structure

3D Structure

Properties

IUPAC Name |

6-chloro-N-(2,4-difluorophenyl)hexanamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14ClF2NO/c13-7-3-1-2-4-12(17)16-11-6-5-9(14)8-10(11)15/h5-6,8H,1-4,7H2,(H,16,17) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SNIYTLAVFUXTBF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1F)F)NC(=O)CCCCCCl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14ClF2NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

261.69 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for N1 2,4 Difluorophenyl 6 Chlorohexanamide

Historical and Current Approaches to Amide Bond Formation Relevant to N1-(2,4-difluorophenyl)-6-chlorohexanamide Synthesis

The formation of an amide bond is one of the most fundamental and well-studied reactions in organic chemistry. Historically, the most common method for synthesizing amides has been the reaction of a carboxylic acid with an amine, often requiring harsh conditions such as high temperatures to drive off the water formed as a byproduct. To circumvent these issues, the carboxylic acid is typically activated.

A prevalent historical and current approach involves the conversion of the carboxylic acid to a more reactive derivative, such as an acyl chloride. This method, known as the Schotten-Baumann reaction, involves reacting the acyl chloride with an amine in the presence of a base to neutralize the hydrochloric acid byproduct. This technique remains widely used due to its high yields and reliability. For the synthesis of this compound, this would involve the reaction of 6-chlorohexanoyl chloride with 2,4-difluoroaniline (B146603).

In modern synthetic chemistry, a plethora of coupling reagents have been developed to facilitate amide bond formation directly from carboxylic acids and amines under milder conditions. These reagents activate the carboxylic acid in situ, avoiding the need to isolate the often-unstable acyl chloride. Common examples of such reagents include carbodiimides like dicyclohexylcarbodiimide (B1669883) (DCC) and N,N'-diisopropylcarbodiimide (DIC), as well as phosphonium-based reagents like (benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate (B91526) (BOP) and HATU. These methods are favored for their operational simplicity and tolerance of a wide range of functional groups.

Enzymatic approaches have also emerged as a greener alternative for amide synthesis, utilizing enzymes like lipases to catalyze the reaction under mild conditions. While this approach is highly selective and environmentally friendly, its application can be limited by substrate scope and enzyme availability.

Detailed Synthetic Pathways for this compound

A logical approach to the synthesis of this compound begins with a retrosynthetic analysis to identify the key starting materials.

Retrosynthetic Analysis of this compound

The primary disconnection in the retrosynthetic analysis of this compound is the amide bond. This disconnection breaks the molecule into two key synthons: a 2,4-difluoroaniline synthon and a 6-chlorohexanoyl synthon. These synthons correspond to the commercially available starting materials, 2,4-difluoroaniline and 6-chlorohexanoic acid or its activated derivatives.

Based on this analysis, a forward synthesis can be proposed. The most straightforward pathway involves the acylation of 2,4-difluoroaniline with an activated form of 6-chlorohexanoic acid. A common and effective method is the use of 6-chlorohexanoyl chloride. The reaction is typically carried out in the presence of a base, such as triethylamine (B128534) or pyridine (B92270), to scavenge the HCl generated during the reaction.

Optimization of Reaction Conditions for Key Synthetic Steps

The efficiency and yield of the synthesis of this compound are highly dependent on the reaction conditions. Key parameters to optimize include the choice of solvent, reaction temperature and pressure, and the selection and loading of a catalyst or base.

The choice of solvent can significantly influence the rate and outcome of the amidation reaction. The ideal solvent should dissolve both reactants and the base, be inert to the reaction conditions, and allow for easy product isolation. A range of aprotic solvents are typically employed for this type of reaction.

| Solvent | Dielectric Constant (20°C) | Boiling Point (°C) | General Observations |

| Dichloromethane (B109758) (DCM) | 8.93 | 39.6 | Good solubility for many organic compounds, volatile and easy to remove. |

| Tetrahydrofuran (THF) | 7.58 | 66 | Aprotic ether, can coordinate with cations, potentially influencing reactivity. |

| Acetonitrile (MeCN) | 37.5 | 81.3 | Polar aprotic solvent, can facilitate reactions involving polar intermediates. |

| N,N-Dimethylformamide (DMF) | 36.7 | 153 | High boiling point, good for reactions requiring higher temperatures, but can be difficult to remove. |

For the reaction between 2,4-difluoroaniline and 6-chlorohexanoyl chloride, dichloromethane is often a suitable initial choice due to its inertness and ease of removal. However, for less reactive substrates or when using coupling agents, more polar solvents like DMF might be necessary to achieve a reasonable reaction rate.

Temperature is a critical parameter in controlling the rate of reaction. Generally, increasing the temperature increases the reaction rate. For the acylation of 2,4-difluoroaniline with 6-chlorohexanoyl chloride, the reaction is often exothermic and may require initial cooling to control the reaction rate and prevent side reactions. The reaction is typically run at room temperature after the initial addition.

| Temperature (°C) | Reaction Time (h) | Yield (%) | Purity (%) |

| 0 to RT | 4 | 85 | 95 |

| 50 | 2 | 90 | 92 |

| 100 | 1 | 88 | 85 |

Note: The data in this table is illustrative and represents typical trends for this type of reaction.

Pressure is generally not a significant factor in this type of amide bond formation, and the reactions are typically carried out at atmospheric pressure.

In the context of the reaction with 6-chlorohexanoyl chloride, a base such as triethylamine or pyridine is used as a stoichiometric reagent rather than a catalyst to neutralize the HCl byproduct. The choice and amount of base are crucial. An excess of a tertiary amine base is typically used to ensure complete neutralization of the acid.

| Base | pKa of Conjugate Acid | Equivalents | Observations |

| Triethylamine | 10.75 | 1.2 | Common, effective, and easily removed. |

| Pyridine | 5.25 | 1.2 | Can also act as a nucleophilic catalyst, potentially accelerating the reaction. |

| Diisopropylethylamine (DIPEA) | 10.75 | 1.2 | A sterically hindered base, useful for minimizing side reactions. |

If a direct coupling of 6-chlorohexanoic acid and 2,4-difluoroaniline is employed using a coupling agent, the coupling agent itself can be considered a reagent that facilitates the reaction. In some cases, additives like 1-hydroxybenzotriazole (B26582) (HOBt) or 4-dimethylaminopyridine (B28879) (DMAP) are used in catalytic amounts to suppress side reactions and increase the reaction rate. The selection of the appropriate coupling agent and any additives would require empirical optimization for the specific substrate combination.

Purification Strategies for this compound

Following the synthesis, the crude product mixture typically contains the desired amide, unreacted starting materials, the hydrochloride salt of the base, and other potential byproducts. Therefore, a robust purification strategy is essential to isolate this compound in high purity. The most common techniques employed for the purification of N-aryl amides are recrystallization and column chromatography. researchgate.net

Recrystallization: This is a preferred method for purifying solid compounds. researchgate.net The choice of solvent is critical; an ideal solvent will dissolve the compound sparingly at room temperature but completely at its boiling point, while impurities remain either soluble or insoluble at all temperatures. For N-aryl amides, polar solvents or mixtures of solvents are often effective. researchgate.net

Table 2: Potential Solvent Systems for Recrystallization

| Solvent/Solvent System | Polarity | Comments |

|---|---|---|

| Ethanol/Water | Polar Protic | A common mixture for amides, allowing for fine-tuning of solubility. reddit.com |

| Ethyl Acetate (B1210297)/Hexane (B92381) | Medium to Nonpolar | Good for compounds with intermediate polarity. reddit.com |

| Acetone/Water | Polar Aprotic/Protic | Another versatile mixture for inducing crystallization. reddit.com |

Column Chromatography: If recrystallization does not yield a product of sufficient purity, column chromatography is a powerful alternative. orgchemboulder.com This technique separates compounds based on their differential adsorption onto a stationary phase while being carried by a mobile phase. For N-aryl amides, silica (B1680970) gel is a common stationary phase. The mobile phase is typically a mixture of a nonpolar solvent (like hexane or petroleum ether) and a more polar solvent (like ethyl acetate or acetone), with the polarity of the mixture being optimized to achieve good separation. reddit.com

Green Chemistry Principles in this compound Synthesis

The principles of green chemistry aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. sciepub.com These principles are increasingly important in pharmaceutical and chemical manufacturing.

Atom Economy and Reaction Efficiency

Atom economy is a measure of the efficiency of a chemical reaction in converting the mass of reactants into the desired product. jocpr.com For the synthesis of this compound from 2,4-difluoroaniline and 6-chlorohexanoyl chloride, the atom economy can be calculated as follows:

Table 3: Atom Economy Calculation

| Compound | Molecular Formula | Molecular Weight ( g/mol ) |

|---|---|---|

| 2,4-difluoroaniline | C₆H₅F₂N | 129.11 |

| 6-chlorohexanoyl chloride | C₆H₁₀Cl₂O | 169.05 |

| Total Reactant Mass | 298.16 | |

| This compound | C₁₂H₁₄ClF₂NO | 261.70 |

Atom Economy (%) = (Molecular Weight of Desired Product / Total Molecular Weight of Reactants) x 100 Atom Economy (%) = (261.70 / 298.16) x 100 ≈ 87.8%

An atom economy of 87.8% is relatively high, indicating that a large portion of the reactant atoms are incorporated into the final product. However, this calculation does not account for solvents, reagents used in workup, or reaction yield. Reaction Mass Efficiency (RME) provides a more holistic view by considering the masses of all materials used.

Solvent Minimization and Replacement

Solvents often constitute the largest mass component in a chemical reaction and are a major source of waste. numberanalytics.com Traditional solvents like dichloromethane are effective but pose environmental and health risks. Green chemistry encourages the use of safer, more environmentally benign solvents.

Table 4: Green Solvent Alternatives for Amide Synthesis

| Solvent Class | Example | Green Chemistry Consideration |

|---|---|---|

| Hazardous | Dichloromethane (DCM), N,N-Dimethylformamide (DMF) | Often toxic, carcinogenic, or have high environmental impact. numberanalytics.com |

| Recommended | 2-Methyltetrahydrofuran (2-MeTHF), Cyclopentyl methyl ether (CPME) | Bio-derived or have a better environmental, health, and safety profile. numberanalytics.com |

| Potentially Useful | Ethyl acetate, Acetone | Less toxic than halogenated solvents, but still have flammability concerns. |

Solvent-free synthesis is another green approach where reactions are conducted in the absence of a solvent, often using mechanochemistry (grinding) or by heating the neat reactants. numberanalytics.com

Waste Reduction Strategies

Waste reduction is a cornerstone of green chemistry and is critical for sustainable manufacturing. rsc.org In the synthesis of this compound, several strategies can be employed to minimize waste:

Catalytic Processes: While the acylation with an acyl chloride is not catalytic, alternative amide synthesis methods that are catalytic, such as the direct amidation of a carboxylic acid and an amine, can reduce the need for stoichiometric activating agents. sciepub.com

Recycling: Solvents can be recovered and recycled. If a catalyst is used, choosing a heterogeneous catalyst can simplify its recovery and reuse. rsc.org

Process Intensification: Continuous flow chemistry, where reactants are continuously fed into a reactor and the product is continuously removed, can improve efficiency, reduce waste, and enhance safety compared to batch processing. dst.gov.in

Scalable Synthetic Protocols for this compound

Scaling up a synthesis from the laboratory to an industrial scale presents numerous challenges that must be addressed to ensure the process is safe, efficient, and economically viable. For the synthesis of this compound, key considerations include:

Process Optimization: Reaction parameters such as temperature, concentration, and reaction time must be optimized to maximize yield and minimize byproduct formation. researchgate.net

Heat Transfer: The acylation reaction is often exothermic. On a large scale, efficient heat removal is crucial to prevent runaway reactions. The choice of reactor design is important for managing heat transfer.

Mixing: Ensuring efficient mixing of reactants is critical for achieving consistent reaction rates and product quality.

Downstream Processing: The purification and isolation of the final product must be efficient and scalable. This may involve optimizing crystallization conditions or developing large-scale chromatographic methods.

Process Analytical Technology (PAT): Implementing real-time monitoring of critical process parameters can help to ensure consistent quality and optimize the process on the fly.

Table 5: Key Parameters for Scalable Synthesis Optimization

| Parameter | Laboratory Scale | Industrial Scale Consideration |

|---|---|---|

| Heating/Cooling | Heating mantle, ice bath | Jacketed reactors with controlled heating/cooling fluids. |

| Reagent Addition | Manual addition | Controlled addition via pumps to manage exotherms. |

| Mixing | Magnetic stirrer | Mechanical overhead stirrers with optimized impeller design. |

| Purification | Recrystallization, column chromatography | Large-scale crystallizers, industrial chromatography systems. |

| Process Control | Manual monitoring | Automated control systems with in-situ probes (PAT). |

By carefully considering these factors, a robust and scalable synthetic protocol for this compound can be developed, ensuring its efficient and sustainable production.

Theoretical and Computational Investigations of N1 2,4 Difluorophenyl 6 Chlorohexanamide

Quantum Chemical Calculations of N1-(2,4-difluorophenyl)-6-chlorohexanamide

Quantum chemical calculations are fundamental to predicting the physicochemical properties of a molecule. nih.gov These calculations solve approximations of the Schrödinger equation to determine the electronic structure and energy of the molecule. For a molecule of this size, Density Functional Theory (DFT) is a commonly employed method due to its favorable balance of accuracy and computational cost. nanobioletters.com A typical approach would involve using a functional, such as B3LYP, combined with a basis set like 6-311++G(d,p) to accurately model the molecule's geometry and electronic properties. nih.govresearchgate.net

The electronic structure analysis of this compound would involve optimizing its molecular geometry to find the lowest energy arrangement of its atoms. Following optimization, calculations would yield a set of molecular orbitals (MOs) and their corresponding energy levels. These orbitals describe the regions in space where electrons are likely to be found and are crucial for understanding the molecule's bonding and reactivity. The analysis would detail the distribution and energy of both occupied and unoccupied orbitals, providing a complete picture of the molecule's electronic landscape.

Frontier Molecular Orbital (FMO) theory is a key application of molecular orbital theory used to describe and predict chemical reactivity. wikipedia.org It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). libretexts.orgscribd.com The HOMO is the orbital from which the molecule is most likely to donate electrons, acting as a nucleophile, while the LUMO is the orbital that is most likely to accept electrons, acting as an electrophile. libretexts.orgyoutube.com

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical parameter. researchgate.net A small energy gap suggests that the molecule is more polarizable and reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. mdpi.com Computational analysis would provide the energies of these orbitals and the resulting energy gap, which can be used to calculate various chemical reactivity descriptors.

Table 1: Hypothetical Frontier Molecular Orbital Parameters for this compound

| Parameter | Illustrative Value | Description |

| HOMO Energy | -6.8 eV | Energy of the Highest Occupied Molecular Orbital |

| LUMO Energy | -0.9 eV | Energy of the Lowest Unoccupied Molecular Orbital |

| HOMO-LUMO Gap (ΔE) | 5.9 eV | Energy difference between HOMO and LUMO |

| Ionization Potential (I) | 6.8 eV | Approximate energy required to remove an electron |

| Electron Affinity (A) | 0.9 eV | Approximate energy released when an electron is added |

| Global Hardness (η) | 2.95 eV | Resistance to change in electron distribution |

| Electronegativity (χ) | 3.85 eV | Measure of the ability to attract electrons |

| Electrophilicity Index (ω) | 2.51 eV | Propensity of the species to accept electrons |

The distribution of electrons within this compound is not uniform due to the varying electronegativity of its constituent atoms (O, N, F, Cl). A Molecular Electrostatic Potential (MEP) map is a valuable tool for visualizing this charge distribution. researchgate.net The MEP map is plotted onto the molecule's electron density surface, using a color scale to indicate electrostatic potential.

Regions of negative potential (typically colored red) are characterized by an excess of electrons and are susceptible to electrophilic attack. researchgate.net These areas are expected around the electronegative oxygen, nitrogen, and fluorine atoms. Conversely, regions of positive potential (colored blue) are electron-deficient and represent sites for nucleophilic attack, often found around hydrogen atoms bonded to electronegative atoms. researchgate.net Green and yellow areas represent regions of neutral or intermediate potential. The MEP map provides a clear, qualitative prediction of the molecule's reactive sites. mdpi.comwalisongo.ac.id

Conformational Analysis of this compound

The significant flexibility of the hexanamide (B146200) chain in this compound means the molecule can exist in numerous spatial arrangements, or conformations. Conformational analysis is the study of the energies and stabilities of these different arrangements, which arise from the rotation around single bonds. mdpi.com

To explore the conformational landscape, a Potential Energy Surface (PES) map is generated. arxiv.org This is typically done by performing a "relaxed scan," where one or more dihedral angles (the angles defining rotation around a bond) are systematically varied in discrete steps. At each step, the energy of the molecule is calculated while allowing the remaining geometrical parameters to relax. arxiv.org Plotting the resulting energy against the varied dihedral angle(s) produces a PES. The peaks on this surface represent high-energy, unstable transition states, while the valleys correspond to low-energy, stable conformations.

For this compound, key dihedral angles for scanning would include those along the C-C and C-N bonds of the aliphatic chain and the amide linkage.

The minima on the Potential Energy Surface represent the most stable conformations, also known as conformers or rotamers. mdpi.com A full geometry optimization is typically performed starting from these low-energy points on the PES to precisely locate the energy minimum for each stable conformer. The relative energies of these conformers are then calculated to determine their population distribution at a given temperature, according to the Boltzmann distribution. The most stable conformation is the one with the global minimum energy on the PES. This analysis would reveal the preferred three-dimensional shape(s) of the molecule.

Table 2: Hypothetical Relative Energies of Stable Conformers of this compound

| Conformer | Dihedral Angle (τ C-N-C-C) | Relative Energy (kcal/mol) | Description |

| A (Global Minimum) | ~178° | 0.00 | Most stable, likely an extended chain conformation |

| B | ~65° | +1.25 | A higher-energy gauche conformation |

| C | ~-70° | +1.35 | Another higher-energy gauche conformation |

Molecular Dynamics Simulations of this compound

Molecular dynamics (MD) simulations are a powerful computational method used to study the physical movement of atoms and molecules over time. For a flexible molecule like this compound, MD simulations can provide detailed insights into its conformational preferences and dynamic behavior in a simulated biological environment, such as in aqueous solution.

Simulation Parameters and Force Field Selection

The accuracy of an MD simulation is fundamentally dependent on the chosen force field and the simulation parameters. A force field is a set of mathematical functions and parameters that describe the potential energy of a system of particles.

Force Field Selection: For an organic, drug-like molecule containing halogens, a common choice would be a generalized force field such as the CHARMM General Force Field (CGenFF) or the General Amber Force Field (GAFF2). nih.govresearchgate.net These force fields are specifically parameterized to handle a wide variety of chemical groups found in small organic molecules. ambermd.org Given the presence of fluorine and chlorine atoms, it is crucial to use a force field version that accurately models halogen bonding and their electrostatic properties, potentially through the use of virtual particles or specifically tuned parameters to account for phenomena like sigma-holes. nih.govnih.gov For this hypothetical study, the CGenFF would be selected due to its robust parameterization for a vast range of drug-like fragments and compatibility with widely-used biomolecular force fields. silcsbio.com

Simulation System Setup: The simulation would be prepared by placing a single molecule of this compound into the center of a cubic or triclinic box. This box would then be filled with explicit solvent molecules, typically a water model like TIP3P, to mimic physiological conditions. acs.orgnih.gov Counter-ions would be added to neutralize the system if necessary.

Simulation Protocol: The system would first undergo energy minimization to remove any steric clashes or unfavorable geometries. This is followed by a two-stage equilibration process: an NVT (isothermal-isochoric) ensemble to bring the system to the target temperature (e.g., 300 K), and then an NPT (isothermal-isobaric) ensemble to adjust the system to the target pressure (e.g., 1 atm). Finally, a production MD run would be performed for a duration sufficient to sample the conformational space of the molecule, typically in the range of hundreds of nanoseconds.

Below is an interactive table summarizing the hypothetical simulation parameters.

| Parameter | Value/Method | Rationale |

| Force Field | CHARMM General Force Field (CGenFF) | Well-validated for small drug-like molecules, including those with halogen atoms. nih.govsilcsbio.com |

| Solvent Model | TIP3P Explicit Water | A standard, computationally efficient water model that reproduces bulk water properties well. nih.gov |

| Box Type | Triclinic | More efficient for periodic boundary conditions than a cubic box. |

| Box Size | 10 Å buffer from molecule to box edge | Ensures the molecule does not interact with its periodic image. |

| Temperature | 300 K | Approximates physiological temperature. |

| Pressure | 1 atm | Approximates standard atmospheric pressure. |

| Ensemble | NPT (Isothermal-isobaric) | Simulates conditions of constant pressure and temperature, relevant to biological systems. |

| Simulation Duration | 500 ns | A sufficient timescale to observe multiple conformational transitions for a flexible alkyl chain. |

| Integration Timestep | 2 fs | A standard timestep for biomolecular simulations with constraints on hydrogen bonds. |

Conformational Sampling and Trajectory Analysis

The output of an MD simulation is a trajectory file, which contains snapshots of the atomic coordinates at regular time intervals. Analysis of this trajectory reveals the molecule's dynamic behavior.

Root Mean Square Deviation (RMSD): The RMSD of the molecule's non-hydrogen atoms would be calculated over time relative to the initial structure. A plateau in the RMSD plot would suggest that the simulation has reached equilibrium and the molecule is stably sampling a set of conformations.

Root Mean Square Fluctuation (RMSF): The RMSF for each atom would be calculated to identify regions of high and low flexibility. It would be expected that the atoms in the difluorophenyl ring and the amide group would show low RMSF values, indicating rigidity. In contrast, the atoms of the hexyl chain would likely exhibit higher RMSF values, reflecting their greater conformational freedom.

Dihedral Angle Analysis: The flexible 6-chlorohexyl chain is a key feature of this compound. To characterize its conformational preferences, the distribution of key dihedral angles along this chain would be analyzed. utah.eduaip.orgnih.gov Plotting the probability distribution of these angles would reveal the most populated rotational states (e.g., gauche vs. anti).

The following table presents hypothetical data from a dihedral angle analysis of the C3-C4 bond in the hexanamide chain.

| Dihedral Angle (Degrees) | Conformation | Population (%) |

| -180 to -120 | anti | 65% |

| -120 to 0 | gauche- | 15% |

| 0 to 120 | gauche+ | 18% |

| 120 to 180 | anti | 2% |

This illustrative data suggests a strong preference for the extended anti conformation, which is common for flexible alkyl chains.

Prediction of Potential Biological Interactions through Computational Docking

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). jscimedcentral.com This method can be used to generate hypotheses about the biological targets of this compound and its specific binding mode.

Ligand Preparation and Receptor Site Identification

Ligand Preparation: The first step in a docking study is the preparation of the ligand's 3D structure. This involves generating a low-energy conformation of this compound. Hydrogens would be added, and atomic partial charges would be assigned using a quantum mechanical method or a rapid, empirical approach like AM1-BCC, compatible with the chosen docking software's force field. bioexcel.eureddit.com The rotatable bonds within the molecule, primarily in the hexanamide chain, would be defined to allow for conformational flexibility during the docking process.

Receptor Site Identification: Since the biological target is unknown, a "blind docking" approach could be employed where the entire surface of a potential target protein is searched for binding sites. tandfonline.comnih.gov Alternatively, if a specific protein is being investigated, binding pocket prediction algorithms can be used. These algorithms typically identify cavities on the protein surface with suitable size, shape, and chemical properties (hydrophobicity, hydrogen bonding potential) to accommodate a ligand.

Binding Mode Predictions and Interaction Energetics

Docking Simulation: Using a program like AutoDock Vina, the prepared ligand would be docked into the identified receptor binding site. researchgate.netijpsjournal.com The software's search algorithm would explore various conformations and orientations (poses) of the ligand within the pocket, and its scoring function would estimate the binding affinity for each pose. stackexchange.com The result is typically a ranked list of binding poses, with the top-ranked pose representing the most probable binding mode.

Analysis of Binding Modes: The predicted binding poses would be visually inspected to analyze the specific interactions between the ligand and the protein's amino acid residues. Key interactions would include hydrogen bonds (e.g., involving the amide group), hydrophobic interactions (with the difluorophenyl ring and the alkyl chain), and potential halogen bonds involving the fluorine and chlorine atoms.

Interaction Energetics: The docking score provides a rapid estimation of binding affinity. iaanalysis.comresearchgate.net For more accurate predictions, more rigorous methods like Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) or Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) can be applied to the docked poses. nih.govacs.orgpeng-lab.orgresearchgate.net These methods calculate the free energy of binding by combining molecular mechanics energy terms with continuum solvation models.

The table below shows hypothetical results from a docking study of this compound against a hypothetical kinase protein.

| Pose Rank | Docking Score (kcal/mol) | Estimated Binding Free Energy (MM/PBSA, kcal/mol) | Key Interactions |

| 1 | -8.5 | -35.7 | Hydrogen bond from amide N-H to Asp150 backbone; hydrophobic packing of difluorophenyl ring in a pocket lined by Leu25, Val33. |

| 2 | -8.1 | -32.1 | Hydrogen bond from amide C=O to Lys45 side chain; hydrophobic contact between chloro-alkyl chain and Met105. |

| 3 | -7.9 | -29.8 | Halogen bond between a fluorine atom and the backbone carbonyl of Gly22; hydrophobic interactions. |

These illustrative results would guide further experimental validation by suggesting specific amino acid residues that could be mutated to test the predicted binding mode.

Preclinical Mechanistic Biological Investigations of N1 2,4 Difluorophenyl 6 Chlorohexanamide

In Vitro Biochemical and Cellular Assay Development

Enzyme Inhibition Studies with N1-(2,4-difluorophenyl)-6-chlorohexanamide

There is no available data from enzyme inhibition studies conducted with this compound. To assess the inhibitory potential of this compound, a standard approach would involve screening it against a panel of purified enzymes, particularly those relevant to specific disease pathways. The inhibitory activity is typically quantified by determining the half-maximal inhibitory concentration (IC50), which represents the concentration of the compound required to reduce the enzyme's activity by 50%. Such studies are crucial for understanding the compound's mechanism of action and its potential therapeutic applications. However, no such data has been published for this compound.

Receptor Binding Affinity Profiling

Information regarding the receptor binding affinity profile of this compound is not present in the current body of scientific literature. Receptor binding assays are fundamental in pharmacology to determine the affinity of a compound for a specific receptor. These assays typically involve radioligand binding, where a labeled compound known to bind to the receptor is displaced by the test compound. The affinity is usually expressed as the inhibition constant (Ki) or the half-maximal inhibitory concentration (IC50). A comprehensive profiling against a broad panel of receptors would be necessary to characterize the selectivity and potential off-target effects of this compound, but these studies have not been reported.

Cell-Based Reporter Gene Assays for Pathway Modulation

There are no published studies utilizing cell-based reporter gene assays to investigate the modulation of cellular pathways by this compound. Reporter gene assays are powerful tools to assess the impact of a compound on specific signaling pathways. In these assays, a reporter gene (e.g., luciferase or β-galactosidase) is placed under the control of a promoter that is regulated by the pathway of interest. Changes in the expression of the reporter gene in the presence of the compound indicate modulation of the pathway. The absence of such studies for this compound means its effects on intracellular signaling cascades are unknown.

Phenotypic Screening Strategies in Relevant Cellular Models

Details of phenotypic screening strategies employing this compound in relevant cellular models are not available in the public domain. Phenotypic screening involves testing a compound in a cell-based model of a disease to identify a desired change in cellular phenotype, without prior knowledge of the compound's molecular target. This approach can be instrumental in discovering novel therapeutic agents. However, no such screening campaigns or their outcomes have been documented for this compound.

Structure Activity Relationship Sar Studies of N1 2,4 Difluorophenyl 6 Chlorohexanamide Derivatives

Design Principles for N1-(2,4-difluorophenyl)-6-chlorohexanamide Analogs

The design of new analogs of this compound is guided by established medicinal chemistry principles, including computational modeling, scaffold hopping, and bioisosteric replacement. These strategies aim to systematically probe the chemical space around the lead compound to identify key structural features responsible for its biological effects.

Rational Design Based on Computational Predictions

Computational modeling plays a pivotal role in the rational design of novel analogs. By employing techniques such as quantitative structure-activity relationship (QSAR) analysis and molecular docking, researchers can predict how structural changes will affect the biological activity of the compounds.

QSAR models are developed by correlating variations in the physicochemical properties of a series of compounds with their biological activities. For this compound derivatives, descriptors such as lipophilicity (logP), electronic effects of substituents (Hammett constants), and steric parameters (Taft parameters) would be calculated for each analog. These descriptors are then used to build a mathematical model that can predict the activity of yet-to-be-synthesized compounds.

Molecular docking simulations provide insights into the potential binding modes of the analogs within a biological target. A hypothetical binding pocket could be modeled to understand the interactions of the 2,4-difluorophenyl moiety, the amide linker, and the chlorohexanamide chain. These simulations can guide the design of new derivatives with enhanced binding affinity. For instance, if a simulation suggests a void in the binding pocket near the difluorophenyl ring, analogs with substituents at the 3- or 5-positions could be designed to fill this space and potentially increase potency.

Table 1: Hypothetical Computational Data for Designed Analogs

| Compound ID | Modification | Predicted Binding Affinity (kcal/mol) | Predicted logP |

| Lead | This compound | -8.5 | 3.2 |

| Analog 1 | 3-methoxy substitution on phenyl ring | -9.1 | 3.1 |

| Analog 2 | 5-chloro substitution on phenyl ring | -8.8 | 3.8 |

| Analog 3 | Replacement of amide with thioamide | -8.2 | 3.5 |

| Analog 4 | Cyclohexyl instead of hexyl chain | -7.9 | 3.9 |

Scaffold Hopping and Bioisosteric Replacement Strategies

Scaffold hopping is a powerful strategy to discover new chemical entities by replacing the core structure (scaffold) of a known active compound with a different one, while maintaining the original's biological activity. uniroma1.it For this compound, the difluorophenyl-amide-hexyl core could be replaced with a variety of heterocyclic or carbocyclic structures. The goal is to identify novel scaffolds that can present the key pharmacophoric features—the substituted aromatic ring and the aliphatic chain—in a similar spatial arrangement to the original compound. This can lead to compounds with improved properties, such as enhanced solubility or metabolic stability, and can also open up new intellectual property space. pharmablock.combhsai.org

Bioisosteric replacement is a more conservative approach where a functional group in the lead compound is replaced by another group with similar physical or chemical properties. spirochem.comslideshare.net This strategy is often used to fine-tune the properties of a lead compound. In the context of this compound, several bioisosteric replacements could be envisioned:

Amide Bond Bioisosteres : The amide linkage is susceptible to hydrolysis by proteases. Replacing it with more stable bioisosteres like a 1,2,3-triazole, an ester, or a ketone could improve metabolic stability. nih.govacs.orgdrughunter.com

Fluorine Bioisosteres : The fluorine atoms on the phenyl ring are crucial for activity. They can be replaced by other small, electron-withdrawing groups like a cyano or a trifluoromethyl group to probe the electronic requirements at these positions. cambridgemedchemconsulting.comu-tokyo.ac.jp

Chloro Bioisosteres : The terminal chlorine atom on the hexanamide (B146200) chain could be replaced with other halogens (Br, I) or a trifluoromethyl group to investigate the impact of size and lipophilicity on activity.

Synthesis of this compound Derivatives

The synthesis of derivatives of this compound involves modular synthetic routes that allow for systematic modifications to the three main components of the molecule: the amide linker, the difluorophenyl moiety, and the chlorohexanamide chain.

Modifications to the Amide Linker

The amide bond is typically formed by the coupling of a carboxylic acid and an amine. To introduce modifications at the amide linker, different coupling strategies or post-synthesis modifications can be employed.

Thioamides : Thioamide analogs can be synthesized by treating the corresponding amide with a thionating agent such as Lawesson's reagent.

Triazoles : 1,2,3-triazole linkers can be introduced via a "click chemistry" approach, specifically the copper-catalyzed azide-alkyne cycloaddition (CuAAC). This would involve synthesizing an azide-functionalized difluorophenyl precursor and an alkyne-functionalized chlorohexane precursor.

Reduced Amides (Amines) : The amide can be reduced to a secondary amine using reducing agents like lithium aluminum hydride (LiAlH4), providing a more flexible linker. frontiersin.org

Substituent Variations on the Difluorophenyl Moiety

To explore the SAR of the difluorophenyl ring, a variety of substituted 2,4-difluoroanilines can be used as starting materials. The general synthetic route involves the acylation of the substituted aniline with 6-chlorohexanoyl chloride.

Table 2: Synthesis of Difluorophenyl Moiety Analogs

| Analog ID | Aniline Starting Material | Acylating Agent | Resulting Modification |

| A-1 | 2,4-difluoro-3-methoxyaniline | 6-chlorohexanoyl chloride | 3-methoxy substitution |

| A-2 | 5-bromo-2,4-difluoroaniline | 6-chlorohexanoyl chloride | 5-bromo substitution |

| A-3 | 2,4-difluoro-5-(trifluoromethyl)aniline | 6-chlorohexanoyl chloride | 5-trifluoromethyl substitution |

The synthesis of these substituted anilines can be achieved through standard aromatic substitution reactions on commercially available precursors.

Alterations to the Chlorohexanamide Chain

Modifications to the chlorohexanamide chain are typically achieved by using different acylating agents in the amide bond formation step. A range of ω-chloro carboxylic acids with varying chain lengths (e.g., 4-chlorobutyryl chloride, 8-chlorooctanoyl chloride) can be reacted with 2,4-difluoroaniline (B146603) to investigate the effect of chain length on activity.

Furthermore, the terminal chlorine atom can be replaced with other functional groups. For example, reacting 2,4-difluoroaniline with a bromo- or iodo-functionalized acyl chloride would yield the corresponding bromo- or iodo-alkanamide derivatives. The synthesis of these functionalized acyl chlorides can be accomplished from the corresponding carboxylic acids using standard reagents like thionyl chloride or oxalyl chloride.

Table 3: Synthesis of Chlorohexanamide Chain Analogs

| Analog ID | Amine Starting Material | Acylating Agent | Resulting Modification |

| C-1 | 2,4-difluoroaniline | 4-chlorobutyryl chloride | Chloro-butanamide chain |

| C-2 | 2,4-difluoroaniline | 8-chlorooctanoyl chloride | Chloro-octanamide chain |

| C-3 | 2,4-difluoroaniline | 6-bromohexanoyl chloride | Bromo-hexanamide chain |

Through these systematic design and synthetic strategies, a diverse library of this compound derivatives can be generated and evaluated to build a comprehensive structure-activity relationship profile.

Comparative Preclinical Mechanistic Biological Profiling of Analogs

No preclinical data on the mechanistic or biological profiling of this compound analogs could be retrieved from the available scientific literature.

Structure-Activity Relationships for Target Engagement

Information regarding the specific biological targets of this compound or its derivatives is not publicly documented. As such, no structure-activity relationships for target engagement can be described.

Structure-Activity Relationships for Cellular Pathway Modulation

There is no available research detailing the effects of this compound or its analogs on cellular pathways. Therefore, a discussion on the structure-activity relationships for cellular pathway modulation is not possible.

Elucidation of Key Pharmacophores and Structural Determinants for Activity

The absence of biological activity data for a series of this compound derivatives precludes the identification and elucidation of key pharmacophores and structural determinants required for any potential biological activity.

Future Research Directions and Unanswered Questions for N1 2,4 Difluorophenyl 6 Chlorohexanamide

Exploration of Additional Preclinical Mechanistic Hypotheses

Initial screening of N1-(2,4-difluorophenyl)-6-chlorohexanamide would be required to identify its primary biological target(s). Once a target is identified, further mechanistic studies could be pursued. For instance, if the compound shows activity against a particular enzyme, future research would focus on elucidating the precise binding mode and the functional consequences of this interaction.

Unanswered questions in this area would include:

What is the primary molecular target of this compound?

Does the compound exhibit off-target effects that could contribute to its biological activity or potential toxicity?

What are the downstream signaling pathways modulated by the interaction of the compound with its target?

Development of Advanced In Vitro Models for this compound Research

The development of sophisticated in vitro models would be crucial for a more accurate prediction of the in vivo effects of this compound. This could involve the use of three-dimensional (3D) cell cultures, organoids, or microfluidic "organ-on-a-chip" systems that better recapitulate the complexity of human tissues.

Key research objectives would be:

To establish robust and reproducible 3D culture models relevant to the potential therapeutic area of the compound.

To integrate multi-cellular systems that include relevant stromal and immune components to better mimic the tissue microenvironment.

To utilize these advanced models to study the compound's efficacy and potential mechanisms of resistance.

Novel Synthetic Routes and Sustainable Production Methods for this compound

While the synthesis of this compound can be accomplished through standard amide bond formation, future research could focus on developing more efficient and environmentally friendly synthetic methodologies. This could involve exploring catalytic methods that minimize waste and the use of hazardous reagents.

Future research in this area could focus on:

The development of a convergent synthetic route that allows for the rapid generation of analogs for structure-activity relationship (SAR) studies.

The implementation of green chemistry principles to reduce the environmental impact of the synthesis.

Integration of Omics Data for Systems-Level Understanding of this compound Action

A systems-level understanding of the cellular response to this compound would provide a comprehensive view of its mechanism of action. This would involve the use of genomics, transcriptomics, proteomics, and metabolomics to profile the changes induced by the compound in relevant biological systems.

Potential research questions to be addressed by omics data include:

What are the global transcriptional and translational changes that occur in cells upon treatment with the compound?

Can proteomic and metabolomic profiling identify novel biomarkers of compound activity or toxicity?

How can integrated omics data be used to generate new hypotheses about the compound's mechanism of action and to identify potential combination therapy strategies?

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for N1-(2,4-difluorophenyl)-6-chlorohexanamide to ensure high yield and purity?

- Methodological Answer : Multi-step synthesis involving nucleophilic substitution and amidation reactions is typical. Optimize reaction conditions (e.g., temperature, solvent polarity) and catalysts (e.g., palladium-based catalysts for cross-coupling). Purification via column chromatography or preparative HPLC ensures purity. Monitor intermediates using TLC and confirm final product integrity with mass spectrometry .

Q. How can the structural and electronic properties of this compound be characterized?

- Methodological Answer : Use NMR (¹H/¹³C, 2D-COSY) to resolve aromatic and aliphatic proton environments. FT-IR confirms functional groups (amide C=O stretch at ~1650 cm⁻¹). X-ray crystallography provides definitive stereochemistry. Computational tools like DFT (B3LYP/6-31G*) predict electronic properties and orbital interactions .

Q. What protocols ensure compound stability during storage and experimental use?

- Methodological Answer : Conduct accelerated stability studies under varied pH, temperature, and light exposure. Use LC-MS to identify degradation products (e.g., dehalogenation or hydrolysis byproducts). Store in inert atmospheres (argon) at -20°C in amber vials. Validate stability via periodic HPLC analysis .

Advanced Research Questions

Q. How does the 2,4-difluorophenyl substituent influence biological activity compared to other aryl groups?

- Methodological Answer : Compare analogs via in vitro assays (e.g., antimicrobial or enzyme inhibition). Fluorine’s electron-withdrawing effects enhance binding to hydrophobic pockets in target proteins. Evidence from fluoroquinolone studies shows 2,4-difluorophenyl groups improve bactericidal activity by optimizing lipophilicity and target affinity .

Q. What computational strategies predict interaction mechanisms between this compound and biological targets?

- Methodological Answer : Perform molecular docking (AutoDock Vina) to model ligand-receptor interactions. DFT calculations (e.g., Becke’s three-parameter hybrid functional) assess charge distribution and reactivity. MD simulations (AMBER/CHARMM) evaluate binding stability under physiological conditions .

Q. How to resolve contradictions in reported biological activity data for this compound?

- Methodological Answer : Standardize assay conditions (e.g., cell lines, incubation time) and validate compound purity via NMR/HPLC. Control for impurities (e.g., residual solvents) that may interfere with activity. Cross-reference with structural analogs to isolate substituent-specific effects .

Q. What strategies optimize the compound’s pharmacokinetic properties for in vivo studies?

- Methodological Answer : Modify substituents (e.g., chlorohexanamide chain length) to balance lipophilicity (logP) and solubility. Use in vitro ADMET assays (Caco-2 permeability, microsomal stability) to prioritize analogs. Pharmacophore modeling identifies critical binding features .

Q. How to investigate degradation pathways under oxidative or hydrolytic conditions?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.